Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate is a chemical compound with the CAS Number: 2170528-51-3 . It has a molecular weight of 239.31 and its IUPAC name is tert-butyl (2-formylspiro [3.3]heptan-2-yl)carbamate . The compound is typically stored at -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder that is stored at -10°C . Its molecular weight is 239.31 .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Insecticide Analogues : Tert-butyl carbamate derivatives have been utilized in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid (Brackmann et al., 2005). This involves key steps like cocyclization with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine.
Metal-Free Oxidative Synthesis : A metal-free radical route for the synthesis of 3-acylspiro[4,5]trienones is established, using tert-butyl hydrogenperoxide (TBHP) in the oxidative ipso-carboacylation of N-arylpropiolamides with aldehydes (Ouyang et al., 2014). This method demonstrates a novel difunctionalization of alkynes.
Intermediate Synthesis for Natural Products : Tert-butyl carbamate derivatives have been synthesized as intermediates of natural products like jaspine B, showing cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
N-Hydroxycarbamate as Building Blocks : They serve as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, indicating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Crystallography and Structural Analysis
- Crystallographic Characterization : Tert-butyl carbamate derivatives are analyzed in crystallography to understand molecular interactions and hydrogen bonding, aiding in the study of molecular structures (Das et al., 2016).
Synthesis of Protected β-D-2-Deoxyribosylamine
- Synthesis of Enantioselective Compounds : These derivatives are important intermediates for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial in nucleotide synthesis (Ober et al., 2004).
Material Science and Sensory Applications
- Detection of Volatile Acid Vapors : Tert-butyl carbazole derivatives have been used in the construction of strong blue emissive nanofibers, which can detect volatile acid vapors, demonstrating their application in sensory materials and nanotechnology (Sun et al., 2015).
Safety and Hazards
The safety information for Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYWJLCLBOURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.